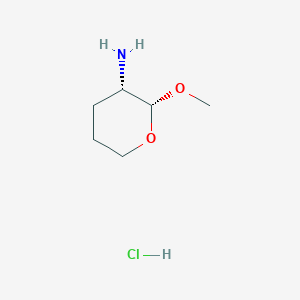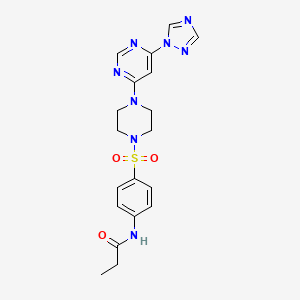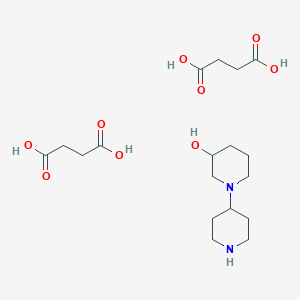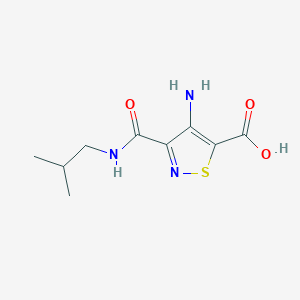![molecular formula C15H11BrCl2O3 B2747365 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 219765-92-1](/img/structure/B2747365.png)
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde is an organic compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups attached to a benzaldehyde core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde typically involves multiple steps:
Etherification: The formation of an ether bond between the benzaldehyde and the 3,4-dichlorobenzyl group.
Methoxylation: The addition of a methoxy group to the benzaldehyde ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, etherification, and methoxylation reactions under controlled conditions to ensure high yield and purity. These methods often utilize specialized equipment and reagents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the bromine or chlorine atoms.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4-chloroaniline
- 3,4-Dichlorobenzyl bromide
- 4-(Bromomethyl)-1,2-dichlorobenzene
Uniqueness
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde is unique due to its specific combination of bromine, chlorine, and methoxy functional groups attached to a benzaldehyde core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
3-bromo-4-[(3,4-dichlorophenyl)methoxy]-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2O3/c1-20-14-6-10(7-19)4-11(16)15(14)21-8-9-2-3-12(17)13(18)5-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRZYTZCDMGCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2747283.png)
![Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2747284.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)pyrimidine-2-carboxamide](/img/structure/B2747287.png)
![2,6-dichloro-N-{3-[(cyclohexyloxy)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2747288.png)
![(2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine](/img/structure/B2747294.png)


![Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol](/img/new.no-structure.jpg)
![methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate](/img/structure/B2747299.png)
![N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2747302.png)



